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Introduction
The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the

design of modern antibody-drug conjugates (ADCs), most notably in the highly successful

therapeutic, trastuzumab deruxtecan (Enhertu®). This linker's design balances the need for

stability in systemic circulation with efficient cleavage within the tumor microenvironment,

contributing significantly to the therapeutic window and efficacy of the ADC. This technical

guide provides a comprehensive overview of the GGFG linker, including its mechanism of

action, cleavage by specific proteases, stability, and its role in the bystander effect. Detailed

experimental protocols and quantitative data are presented to provide a practical resource for

researchers in the field.

Core Principles of the GGFG Linker
The GGFG linker is a protease-cleavable linker, meaning it is designed to be selectively

cleaved by enzymes that are more active in the tumor microenvironment or within tumor cells

themselves. This targeted release of the cytotoxic payload is a key strategy to minimize off-

target toxicity and enhance the therapeutic index of the ADC.
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ADCs utilizing the GGFG linker, such as those targeting the HER2 receptor, follow a multi-step

process to deliver their cytotoxic payload:

Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer

cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization

of the ADC-antigen complex.[1]

Trafficking to the Lysosome: The internalized vesicle containing the ADC traffics through the

endosomal-lysosomal pathway.

Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases, particularly

cathepsins, become active and recognize the GGFG peptide sequence.[2]

Payload Release: The proteases cleave the peptide backbone of the GGFG linker, liberating

the cytotoxic payload into the cytoplasm of the cancer cell.[1]

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example,

by intercalating with DNA or inhibiting topoisomerase I, leading to apoptosis of the cancer

cell.

Signaling Pathways and ADC Internalization
The efficacy of a GGFG-linked ADC is intrinsically linked to the biology of its target receptor. In

the case of HER2-targeted ADCs, the HER2 signaling pathway plays a crucial role in the

internalization process.
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HER2, upon binding by the ADC's antibody component, can form homodimers or heterodimers

with other members of the ErbB family. This dimerization leads to the activation of downstream

signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which are involved in cell

proliferation and survival.[3] Concurrently, the formation of these dimers can also facilitate the

internalization of the HER2-ADC complex, a critical step for the subsequent release of the

payload.[4]

Quantitative Data on GGFG Linker Performance
The performance of the GGFG linker can be quantified through various in vitro and in vivo

studies. The following tables summarize key quantitative data related to its cleavage, stability,

and efficacy.

Enzymatic Cleavage of GGFG Linker
The GGFG linker is primarily cleaved by lysosomal cysteine proteases, with Cathepsin L

showing significantly higher efficiency than Cathepsin B.[5][6] While specific kcat/Km values for

GGFG cleavage by these enzymes are not readily available in the public domain, studies have

demonstrated near-complete release of the payload within 72 hours, predominantly mediated

by Cathepsin L.[5][6]
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Enzyme Substrate kcat (s⁻¹) Km (µM)
kcat/Km
(M⁻¹s⁻¹)

Reference(s
)

Cathepsin L GGFG-DXd N/A N/A N/A [5][6]

Cathepsin B GGFG-DXd N/A N/A N/A [5][6]

N/A: Specific

kinetic

constants are

not publicly

available.

Qualitative

data indicates

Cathepsin L

is significantly

more efficient

than

Cathepsin B

for GGFG

cleavage.

Plasma Stability of GGFG-Linked ADCs
A crucial attribute of the GGFG linker is its high stability in systemic circulation, which

minimizes the premature release of the cytotoxic payload and reduces off-target toxicities.

ADC Species
Incubation
Time

Payload
Release (%)

Reference(s)

Trastuzumab

Deruxtecan
Human 21 days 2.1

Trastuzumab

Deruxtecan
Monkey 72 hours < 1 (in vivo) [7]

Trastuzumab Human 1 year < 5 (drug only) [8]
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In Vitro Cytotoxicity of GGFG-Linked ADCs
The cytotoxic potency of GGFG-linked ADCs is typically evaluated in cancer cell lines with

varying levels of target antigen expression.

ADC Cell Line
HER2
Expression

IC50 (µg/mL) Reference(s)

Trastuzumab

Deruxtecan
NCI-N87 High < 0.1 [9][10]

Trastuzumab

Deruxtecan

Gastric Cancer

Lines (n=30)

High, Moderate,

Low, Non-

expressing

Calculated in

63.3% of cell

lines

[9][10]

Trastuzumab NCI-N87 High > 200 [9][10]

Bystander Effect of GGFG-Linked ADCs
The bystander effect, where the released payload from a target cell kills adjacent antigen-

negative cells, is a key feature of ADCs with membrane-permeable payloads and cleavable

linkers like GGFG.

ADC
Co-culture
System

Treatment
Concentration

Viability of
HER2-negative
cells

Reference(s)

Trastuzumab

Deruxtecan

HER2-positive

(NCI-N87) &

HER2-negative

(MDA-MB-468-

Luc)

0.1 µg/mL
Significantly

reduced
[11][12]

Trastuzumab

Emtansine (T-

DM1)

HER2-positive

(NCI-N87) &

HER2-negative

(MDA-MB-468-

Luc)

0.1 µg/mL
No significant

effect
[11]
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Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of GGFG-linked ADCs. The

following sections provide protocols for key experiments.

Cathepsin Cleavage Assay
This assay evaluates the susceptibility of the GGFG linker to cleavage by specific cathepsins.

Workflow:

Preparation Reaction Analysis

Prepare Assay Buffer,
Enzyme Solution (Cathepsin L/B),

and GGFG-ADC Solution

Incubate GGFG-ADC
with activated Cathepsin

at 37°C

Collect samples
at various time points Quench reaction Analyze by LC-MS to

quantify released payload
Determine kinetic

parameters (if applicable)

Click to download full resolution via product page

Cathepsin Cleavage Assay Workflow

Materials:

Purified GGFG-linked ADC

Recombinant human Cathepsin B and Cathepsin L

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

Quenching solution (e.g., acetonitrile with an internal standard)

LC-MS system

Procedure:

Prepare the assay buffer and activate the cathepsin enzyme according to the manufacturer's

instructions.
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In a microplate, combine the activated cathepsin solution with the GGFG-ADC solution.

Incubate the plate at 37°C.

At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the reaction

mixture.

Immediately quench the reaction by adding the quenching solution.

Analyze the samples by LC-MS to separate and quantify the amount of released payload

and intact ADC.

Plot the concentration of the released payload over time to determine the cleavage rate.

Plasma Stability Assay
This assay assesses the stability of the GGFG-linked ADC in plasma to predict its in vivo

stability.

Workflow:

Incubation Sampling & Processing Analysis

Spike GGFG-ADC
into human or
mouse plasma

Incubate at 37°C Collect aliquots
at various time points

Extract ADC (e.g.,
immuno-capture)

Analyze by LC-MS to
quantify intact ADC and

released payload

Calculate ADC half-life
in plasma

Click to download full resolution via product page

Plasma Stability Assay Workflow

Materials:

GGFG-linked ADC

Human and/or mouse plasma
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Phosphate-buffered saline (PBS)

LC-MS system

Procedure:

Spike the GGFG-ADC into plasma at a defined concentration.

Incubate the plasma samples at 37°C.

At various time points (e.g., 0, 24, 48, 72 hours, and up to 21 days), collect aliquots of the

plasma.[1][10]

Process the samples to isolate the ADC and/or the released payload. This may involve

protein precipitation or immunocapture methods.[2]

Analyze the samples by LC-MS to quantify the concentration of intact ADC and any released

payload.

Calculate the percentage of intact ADC remaining at each time point to determine the plasma

stability.

In Vitro Cytotoxicity (MTT) Assay
This assay measures the cytotoxic effect of the GGFG-linked ADC on cancer cells.[2][3][4][13]

[14][15][16]

Workflow:

Cell Culture Treatment Measurement & Analysis

Seed cancer cells
in a 96-well plate

Allow cells to adhere
overnight

Treat cells with serial
dilutions of GGFG-ADC Incubate for 72-120 hours Add MTT reagent Solubilize formazan

crystals
Read absorbance

at 570 nm Calculate IC50 value

Click to download full resolution via product page

In Vitro Cytotoxicity (MTT) Assay Workflow
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Materials:

Target cancer cell lines (e.g., HER2-positive and HER2-negative)

Complete cell culture medium

GGFG-linked ADC

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

[14]

Prepare serial dilutions of the GGFG-ADC in cell culture medium.

Remove the existing medium from the cells and add the ADC dilutions. Include untreated

control wells.

Incubate the plate for a period of 72 to 120 hours at 37°C.[14]

Add MTT solution to each well and incubate for an additional 2-4 hours.[3]

Remove the MTT solution and add the solubilization solution to dissolve the formazan

crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and plot the results

to determine the IC50 value.
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Synthesis and Conjugation of the GGFG Linker
The synthesis of a GGFG-linked ADC involves two main stages: the synthesis of the GGFG-

payload conjugate and its subsequent conjugation to the antibody.

1. Synthesis of the Maleimide-GGFG-Payload Conjugate:

This process involves solid-phase peptide synthesis to create the GGFG tetrapeptide, followed

by the attachment of a maleimide group (for antibody conjugation) and the cytotoxic payload.

The payload is often connected via a self-immolative spacer to ensure its release in an active

form after cleavage.

2. Conjugation to the Antibody:

The maleimide-GGFG-payload is then conjugated to the antibody, typically through the thiol

groups of cysteine residues. The interchain disulfide bonds of the antibody are first partially or

fully reduced to expose the reactive thiol groups.

Antibody Preparation Conjugation Reaction Purification & Characterization

Reduce antibody
disulfide bonds

(e.g., with TCEP)

React reduced antibody
with Maleimide-GGFG-Payload

Purify the ADC
(e.g., size exclusion

chromatography)

Characterize the ADC
(e.g., determine DAR

by HIC or LC-MS)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments
[experiments.springernature.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15603776?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603776?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/articles/10.1007/978-1-4939-9929-3_25
https://experiments.springernature.com/articles/10.1007/978-1-4939-9929-3_25
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. pubs.acs.org [pubs.acs.org]

3. benchchem.com [benchchem.com]

4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature
Experiments [experiments.springernature.com]

5. sefh.es [sefh.es]

6. iphasebiosci.com [iphasebiosci.com]

7. researchgate.net [researchgate.net]

8. Long-term stability of trastuzumab in plasma and whole blood samples stored under
different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

9. onclive.com [onclive.com]

10. cancernetwork.com [cancernetwork.com]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC
[pmc.ncbi.nlm.nih.gov]

15. sciex.jp [sciex.jp]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to the GGFG Linker in
Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603776#understanding-the-ggfg-linker-in-adcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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